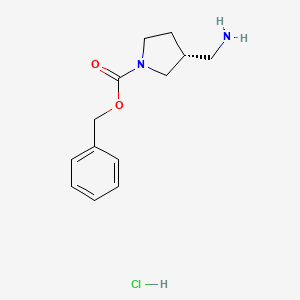

![molecular formula C13H19N3O2S B578011 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine CAS No. 1226776-86-8](/img/structure/B578011.png)

7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine” is a chemical compound that belongs to the class of molecules known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are a central building block for a wide range of pharmacological applications .

Synthesis Analysis

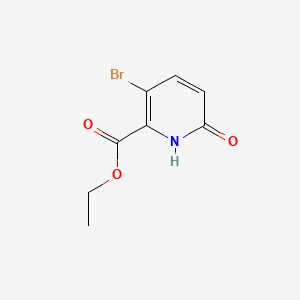

The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors . A specific example of a synthesis process involves the reaction of methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate with 1-, Pd(PPh3)4, copper iodide, and Et3N in DMF. The reaction is heated to 90 °C under microwave irradiation for 40 minutes .

Molecular Structure Analysis

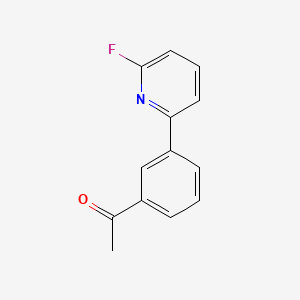

The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . This core has been utilized to a much lesser degree than many other fused pyrimidines .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this class of molecules include oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

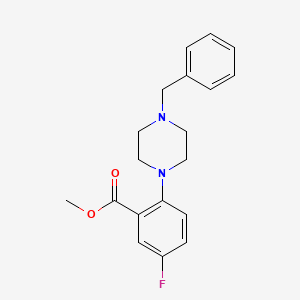

- The compound serves as a key intermediate in the palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reactions. This process is instrumental in synthesizing 6-unsubstituted 2-aryldihydropyrimidines (DPs), which are known for their broad spectrum of biological activities. The presence of the Boc group (tert-butoxycarbonyl) enhances the reactivity of the substrate, enabling the coupling of aryl tributylstannanes with various substituents to yield products with significant yields. This method facilitates the expansion of DP-based molecular diversity, which is crucial for biological and pharmacological research (Nishimura et al., 2022).

Role in Medicinal Chemistry

- The compound is utilized in the development of synthetic routes for pharmaceutical intermediates. For instance, it has been employed in a practical synthesis approach to create methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, a useful synthetic scaffold. The optimized synthesis route reduces the number of chemical steps and significantly improves the overall yield, highlighting the compound's utility in streamlining drug discovery efforts (Pawluczyk et al., 2020).

Application in Heterocyclic Chemistry

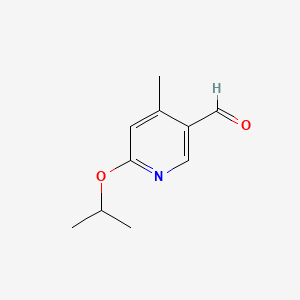

- The compound is instrumental in the synthesis of novel heterocyclic compounds, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. These synthesized heterocycles are valuable for their potential applications in medicinal chemistry and drug development, serving as core structures for various pharmacologically active agents (Bakhite et al., 2005).

Contribution to Molecular Diversity

- The compound's versatility is also showcased in its use for synthesizing a range of tricyclic, N-aryl, pyridine-, and pyrazine-fused pyrimidones. These compounds are generated via reactions with aromatic amines, contributing to the enrichment of molecular diversity in chemical libraries, which is a crucial aspect of drug discovery and development (Friary et al., 1993).

Orientations Futures

The future directions in the research of this class of molecules involve the discovery of novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged . Special attention will be given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Propriétés

IUPAC Name |

tert-butyl 2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-5-9-7-14-11(19-4)15-10(9)8-16/h7H,5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFDGRIXSGMZSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712339 |

Source

|

| Record name | tert-Butyl 2-(methylsulfanyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine | |

CAS RN |

1226776-86-8 |

Source

|

| Record name | 1,1-Dimethylethyl 5,8-dihydro-2-(methylthio)pyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(methylsulfanyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)